molecular formula C6H5N3O2 B13831035 3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide CAS No. 41230-54-0

3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide

Cat. No.: B13831035
CAS No.: 41230-54-0
M. Wt: 151.12 g/mol
InChI Key: IEIGSNPAGCFTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide (CAS 41230-54-0) is a high-purity chemical compound supplied for research and development purposes. This specialized molecule belongs to the oxazolopyrazine chemical class, which is of significant interest in medicinal chemistry and pharmaceutical research . Compounds featuring the oxazolo[4,5-b]pyrazine scaffold and related structures are frequently investigated as modulators of biological targets such as the neuropeptide S receptor (NPSR) , the α7 nicotinic acetylcholine receptor , and GSK-3β enzyme . Research into these analogs indicates potential for developing new therapeutic agents for conditions ranging from substance abuse and anxiety to inflammatory diseases and central nervous system (CNS) disorders . The pyrazine heterocycle is a privileged structure in drug discovery, known for its favorable physicochemical properties and presence in numerous marketed drugs and bioactive molecules . This product is characterized by a molecular formula of C6H5N3O2 and a molecular weight of 151.1228 g/mol . Key physical properties include a density of 1.58 g/cm³, a boiling point of 328.8°C at 760 mmHg, and a flash point of 152.6°C . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a standard in analytical and pharmacological studies. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

41230-54-0

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

3-methyl-7-oxido-[1,2]oxazolo[4,5-b]pyrazin-7-ium

InChI

InChI=1S/C6H5N3O2/c1-4-5-6(11-8-4)9(10)3-2-7-5/h2-3H,1H3

InChI Key

IEIGSNPAGCFTOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=[N+](C=CN=C12)[O-]

Origin of Product

United States

Biological Activity

3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, drawing from recent studies and findings.

Chemical Structure and Properties

3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide belongs to the class of oxazole and pyrazine derivatives. Its chemical structure contributes to its biological activity, allowing it to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds related to 3-Methyl[1,2]oxazolo[4,5-b]pyrazine exhibit significant antimicrobial properties. For instance, derivatives have shown effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives . This suggests potential utility in treating bacterial infections.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrate that certain pyrazine derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and BEL-7402 (liver cancer). For example, one derivative showed an IC50 value of 10.74 μM against the BEL-7402 cell line, indicating promising anticancer potential .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)
Derivative AMCF-79.1
Derivative BBEL-740210.74
Derivative CA5490.13

Neuroprotective Effects

In neuropharmacological studies, derivatives of this compound have demonstrated neuroprotective effects. For example, they can inhibit apoptosis in neuronal cell lines by modulating apoptotic pathways involving Bcl-2/Bax ratios and caspase activity . Such findings suggest potential applications in neurodegenerative diseases.

The mechanisms underlying the biological activities of 3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide are multifaceted:

  • Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or inhibits critical enzymes like DNA gyrase.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle progression.
  • Neuroprotection : The compound's ability to reduce oxidative stress and apoptosis in neuronal cells is crucial for its neuroprotective effects.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy : A recent study evaluated several derivatives against common pathogens and found that modifications to the pyrazine core significantly enhanced antimicrobial activity .
  • Cancer Cell Line Analysis : In a comparative study of anticancer properties among various pyrazine derivatives, one showed a remarkable ability to inhibit proliferation and induce apoptosis in MCF-7 cells .
  • Neuroprotective Study : Research demonstrated that certain derivatives could protect human microvascular endothelial cells from oxidative damage with EC50 values significantly lower than traditional neuroprotective agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxazolo[4,5-b]pyridine Derivatives

Oxazolo[4,5-b]pyridines are structurally analogous but differ in the substitution of pyrazine with pyridine. These derivatives are often synthesized via acid chloride reactions with 2-amino-3-hydroxypyridine . Key comparisons include:

  • Antifungal Activity : 2-Substituted oxazolo[4,5-b]pyridines (e.g., compound V in ) exhibit IC50 values in the micromolar range against fungal targets, with activity dependent on substituent position and size .
  • GPIIb/GPIIIa Antagonism : Oxazolo[4,5-b]pyridines with acidic/basic side chains show promise as antithrombotics, mimicking benzoxazole-based antagonists .
Table 1: Key Properties of Oxazolo[4,5-b]pyridine Derivatives
Compound Substituent Biological Activity IC50 (µM) Reference
Oxazolo[4,5-b]pyridine 2-Trifluoromethyl Antifungal 1.2
Oxazolo[4,5-b]pyridine 4-Chlorophenyl FAAH Inhibition (Inactive) >100
Oxazolo[4,5-b]pyridine 3-Methoxy-meta FAAH Inhibition (Active) 0.8

Imidazo[4,5-b]pyrazine Derivatives

Imidazo[4,5-b]pyrazines replace the oxazole oxygen with nitrogen, altering electronic properties. These compounds are prominent in kinase inhibition:

  • Aurora Kinase Selectivity : Imidazo[4,5-b]pyridines (e.g., ) show isoform-specific inhibition (Aurora-A vs. Aurora-B) due to interactions with hinge regions in kinase domains .
  • WWP1/2 Inhibition: Dichloro-substituted imidazo[4,5-b]pyrazines (e.g., compound 11 in ) exhibit nanomolar potency, with ethyl ester side chains enhancing ion-dipole interactions .
Table 2: Imidazo vs. Oxazolo Core Comparison
Property Imidazo[4,5-b]pyrazine Oxazolo[4,5-b]pyrazine
Solubility Moderate (due to N-H) High (oxide enhances polarity)
Hydrogen Bond Acceptors 3 4 (including oxide oxygen)
Enzyme Inhibition Kinases (Aurora, WWP1/2) FAAH, Aldehyde Oxidase

Triazolo[4,5-b]pyrazines

Triazolo analogs introduce an additional nitrogen atom, further diversifying binding modes:

  • c-Met Inhibition: 1H-[1,2,3]Triazolo[4,5-b]pyrazines () inhibit c-Met tyrosine kinase with sub-nanomolar potency, driven by triazole-mediated π-stacking .
  • Metabolic Stability : These compounds often exhibit improved pharmacokinetics over oxazolo derivatives due to reduced susceptibility to oxidative metabolism .

Thieno[3,4-b]pyrazines

Thieno-fused pyrazines (e.g., –13) are critical in materials science. Their extended conjugation lowers bandgaps (e.g., 0.40 eV for TTPBDT polymers), making them superior to oxazolo derivatives in conductivity .

Preparation Methods

General Synthetic Approach

The synthesis of 3-Methyloxazolo[4,5-b]pyrazine 7-oxide typically involves constructing the fused bicyclic system through strategic ring closure reactions starting from substituted piperazine derivatives. A key step in the synthetic route is the formation of the oxazolo[4,5-b]pyrazine core, which can be achieved by ortho-lithiation of piperazine precursors followed by reaction with appropriate electrophiles such as ketones or isocyanates.

Detailed Synthetic Routes and Intermediates

According to detailed research on related oxazolo-pyrazine derivatives, the synthesis involves several critical steps:

  • Starting Materials: Unsubstituted piperazine is first monoalkylated with benzyl bromide to form an N-benzyl piperazine intermediate. This intermediate is then protected on the second nitrogen with a Boc (tert-butoxycarbonyl) group to give a key intermediate (e.g., compound 23 in related studies).

  • Ortho-Lithiation: The protected piperazine intermediate undergoes ortho-lithiation using sec-butyllithium (sec-BuLi) as the base. This lithiation activates the ring for subsequent electrophilic substitution.

  • Electrophilic Substitution: Various symmetric aromatic or aliphatic ketones (e.g., compounds 24a–j) are used as electrophiles to introduce substituents at the ortho position, forming N-benzyl-protected oxazolo[3,4-a]pyrazine derivatives (e.g., compounds 25a–j).

  • Protection Group Exchange: The benzyl protecting group is replaced by an Fmoc (9-fluorenylmethoxycarbonyl) group via treatment with Fmoc chloride (FmocCl), yielding intermediates suitable for further functionalization.

  • Final Functionalization: The Fmoc-protected intermediates react with 4-fluorobenzyl isocyanate or benzyl isothiocyanate to afford the final oxazolo-pyrazine derivatives, including analogues of 3-Methyloxazolo[4,5-b]pyrazine 7-oxide.

Alternative Synthetic Strategies

  • Liquid Phase Guanidine Derivative Synthesis: Guanidine derivatives related to the compound can be synthesized by reacting the deprotected piperazine intermediate with cyanogen bromide to form a key intermediate, followed by addition of amines such as benzylamine or 4-fluorobenzylamine in the presence of p-toluenesulfonic acid (p-TsOH).

  • Solid-Phase Synthesis: An optimized solid-phase approach involves functionalizing a bromomethyl polymeric resin with thiourea derivatives, then reacting with the piperazine intermediate in the presence of mercury(II) chloride (HgCl2) to yield guanidine derivatives efficiently.

  • Amino Acid-Derived Piperazine Systems: Starting from commercially available L-amino acid methyl esters, piperazine-diones are synthesized via acylation with chloroacetyl chloride followed by cyclization with benzylamine. Reduction with lithium aluminum hydride (LiAlH4) and subsequent Boc protection leads to orthogonally protected piperazines. These intermediates undergo ortho-lithiation and further functionalization to yield bicyclic derivatives with defined stereochemistry.

Stereochemical Considerations

The stereochemistry of the bicyclic system is controlled during the ortho-lithiation step, influenced by the absolute configuration of the starting amino acid. This results in a single diastereoisomer with antirelative stereochemistry between substituents at the 5-position and the fused oxazole ring at the 8a position. Nuclear Overhauser Effect (NOE) spectroscopy confirms the stereochemical assignments.

Analytical Data and Research Outcomes

In Vitro Biological Activity

The synthesized oxazolo-pyrazine derivatives, including 3-Methyloxazolo[4,5-b]pyrazine 7-oxide analogues, have been evaluated for their biological activity as neuropeptide S receptor antagonists. Calcium mobilization assays in HEK293 cells expressing mouse neuropeptide S receptor (mNPSR) showed that these compounds inhibit neuropeptide S-induced intracellular calcium increase in a concentration-dependent manner. The potency varies with substitutions on the bicyclic scaffold, indicating structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Table

Compound Substitution Position Functional Group pK_B (Antagonist Potency) Notes
1 (SHA-68) 1,1-diphenyl Phenyl groups ~8.12 Reference compound
3 Para-fluoro Fluoro ~7.4 3-fold less potent than 1
16 Guanidine derivative Guanidine Nanomolar activity 5-fold improved in vivo potency

Note: pK_B values represent antagonist potency in calcium mobilization assays.

Molecular Modeling Insights

Molecular modeling studies have provided insights into ligand-receptor interactions, highlighting the importance of specific substitutions for receptor binding affinity and selectivity. These studies assist in rational design of more potent and selective analogues for therapeutic applications.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Intermediate Notes
Monoalkylation Benzyl bromide N-Benzyl piperazine Selective alkylation
Boc Protection Boc anhydride Boc-protected piperazine Protects second nitrogen
Ortho-lithiation sec-Butyllithium Lithiated intermediate Activates ring for substitution
Electrophilic substitution Aromatic/aliphatic ketones N-Benzyl oxazolo-pyrazine derivatives Introduces substituents
Protection group exchange Fmoc chloride Fmoc-protected intermediates Enables further functionalization
Final functionalization 4-Fluorobenzyl isocyanate or benzyl isothiocyanate Target compounds including 3-Methyloxazolo[4,5-b]pyrazine 7-oxide Final ring closure and substitution
Guanidine synthesis (liquid phase) Cyanogen bromide, amines, p-TsOH Guanidine derivatives Alternative functional group
Guanidine synthesis (solid phase) Bromomethyl resin, thiourea derivatives, HgCl2 Guanidine derivatives Solid-phase optimized synthesis
Amino acid-derived route Chloroacetyl chloride, benzylamine, LiAlH4, Boc2O Stereochemically defined bicyclic derivatives Stereochemical control

Q & A

Q. What are the optimized synthetic routes for 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide, and how can reaction conditions be tailored to improve yields?

The synthesis of this heterocyclic scaffold often involves cyclization or coupling strategies. Key methodologies include:

  • Palladium-catalyzed carbonylative coupling : Aryl iodides and ortho-haloamines react in water using Pd(OAc)₂ as a catalyst, enabling efficient cyclization .
  • Acid-catalyzed one-pot synthesis : HClO₄/SiO₂ nanoparticles in methanol at room temperature facilitate rapid formation of oxazolo[4,5-b]pyrazine derivatives, with yields enhanced by solvent choice (e.g., methanol) and catalyst loading (5 mol%) .
  • Cyclization of hydrazine derivatives : Precursors like dicarbonyl compounds undergo cyclization in dimethylformamide (DMF) with acetic acid as a catalyst, requiring precise temperature control (80–100°C) .

Q. Which spectroscopic and analytical techniques are critical for characterizing 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide?

  • IR spectroscopy : Identifies functional groups (e.g., C=O, N-O) via absorption bands at ~1699 cm⁻¹ (amide) and ~1628 cm⁻¹ (C=N) .
  • NMR (¹H and ¹³C) : Resolves substituent positions; for example, methyl groups appear as singlets at δ 2.5–3.0 ppm, while aromatic protons show splitting patterns dependent on ring substitution .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₈H₆N₃O₂) with mass accuracy <5 ppm .
  • Elemental analysis : Validates purity by comparing calculated vs. observed C/H/N percentages .

Q. How does the reactivity of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide compare to related heterocycles under oxidation, reduction, and substitution conditions?

  • Oxidation : The 7-oxide group is stable under mild oxidizing agents (e.g., H₂O₂), but stronger agents like KMnO₄ may degrade the ring. Oxidation of methyl substituents to carboxylic acids requires harsh conditions (CrO₃/H₂SO₄) .
  • Reduction : NaBH₄ selectively reduces nitroso groups (if present), while LiAlH₄ may open the oxazole ring. Hydrogenation (Pd/C, H₂) can saturate double bonds without affecting the oxide moiety .
  • Substitution : Nucleophilic attack at the 3-methyl position is limited; electrophilic substitution (e.g., halogenation) occurs preferentially at the pyrazine ring’s electron-deficient positions .

Advanced Research Questions

Q. How can regioselective functionalization of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide be achieved via deprotometallation?

  • Deprotometallation with lithium bases : LiTMP (lithium 2,2,6,6-tetramethylpiperidine) generates lithio intermediates at the pyrazine ring’s C5/C6 positions. Regioselectivity depends on substituent electronic effects; electron-withdrawing groups (e.g., Cl) direct metallation to adjacent sites .
  • Zinc trapping : In situ trapping with ZnCl₂ stabilizes intermediates, enabling iodolysis or cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .
  • Computational guidance : pKa calculations (DFT in THF solvent) predict deprotonation sites, aiding in rational design. For example, thienyl substituents favor metallation at the heteroaryl ring over the pyrazine core .

Q. What solid-phase synthesis strategies enable diversification of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide derivatives?

  • Resin-bound synthesis : Isothiocyanate-terminated resin reacts with ortho-bromo-2-aminopyrazines, forming cyclized intermediates. Suzuki coupling at C6 introduces aryl/vinyl groups .
  • Post-functionalization : Alkyl halides, acyl chlorides, or sulfonyl chlorides react with the 2-amino group, yielding N-substituted derivatives. Cleavage with TFA/DCM releases products with >85% purity .
  • Library design : Polar surface area (PSA) calculations guide physicochemical optimization for drug-likeness (e.g., PSA <90 Ų for blood-brain barrier penetration) .

Q. How do molecular modeling and DFT studies inform the design of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide derivatives with enhanced bioactivity?

  • DFT-based pKa/potential energy surfaces : Predict reactivity and stability under physiological conditions. For example, electron-deficient pyrazine rings favor π-π stacking with enzyme active sites .
  • Molecular docking : Virtual screening against targets like glycogen synthase kinase-3β (GSK-3β) identifies key hydrogen bonds (e.g., between the oxide moiety and Lys85) .
  • ADME prediction : SwissADME or similar tools evaluate bioavailability, with logP <3 and <5 hydrogen bond donors recommended for oral absorption .

Q. What mechanistic insights explain the enzyme inhibitory activity of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide derivatives?

  • GSK-3β inhibition : The oxazolo-pyrazine core mimics ATP’s adenine binding pocket, with the 7-oxide group forming hydrogen bonds to catalytic residues. IC₅₀ values correlate with substituent electronegativity (e.g., Cl > OMe at C2) .
  • Anti-inflammatory activity : Downregulation of NF-κB pathways is linked to suppression of pro-inflammatory cytokines (IL-6, TNF-α), validated via ELISA assays .

Q. How do reaction conditions influence the stability and scalability of 3-methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide synthesis?

  • Solvent effects : Aqueous conditions (Pd-catalyzed coupling) reduce side reactions but require pH control (6–7) to prevent hydrolysis .
  • Temperature optimization : One-pot syntheses at room temperature minimize decomposition, while cyclization reactions require heating (reflux in DMF) to drive completion .
  • Catalyst recovery : Silica-supported catalysts (e.g., HClO₄/SiO₂) are reusable for ≥5 cycles without significant yield loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.